molecular formula C12H15F2NO B13523236 4-(2,6-Difluoro-4-methoxyphenyl)piperidine

4-(2,6-Difluoro-4-methoxyphenyl)piperidine

Cat. No.: B13523236
M. Wt: 227.25 g/mol
InChI Key: ABAIWLDKVHGUOH-UHFFFAOYSA-N
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Description

4-(2,6-Difluoro-4-methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H15F2NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluoro-4-methoxyphenyl)piperidine typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluoro-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(2,6-Difluoro-4-methoxyphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluoro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring can interact with various proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Difluoro-4-methoxyphenyl)pyrrolidine
  • 4-(2,6-Difluoro-4-methoxyphenyl)morpholine
  • 4-(2,6-Difluoro-4-methoxyphenyl)piperazine

Uniqueness

4-(2,6-Difluoro-4-methoxyphenyl)piperidine is unique due to the presence of both the difluoromethoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

4-(2,6-difluoro-4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H15F2NO/c1-16-9-6-10(13)12(11(14)7-9)8-2-4-15-5-3-8/h6-8,15H,2-5H2,1H3

InChI Key

ABAIWLDKVHGUOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C2CCNCC2)F

Origin of Product

United States

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